molecular formula C14H14ClF2N5 B1620698 N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine CAS No. 680214-82-8

N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine

Cat. No. B1620698
CAS RN: 680214-82-8
M. Wt: 325.74 g/mol
InChI Key: ZRAQHHZQJMGFOB-UHFFFAOYSA-N
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Description

N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine (referred to as CPDG) is a chemical compound that has been studied for its potential applications in scientific research. CPDG is a selective inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in cellular signaling pathways.

Scientific Research Applications

Green Chemistry Synthesis

One significant application involves the environmentally friendly synthesis of multifunctional pyrimidines. A study described the "One Pot" synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using guanidine hydrochloride among other reactants under green chemistry conditions, including microwave irradiation and grindstone technology. These compounds showed mild to moderate antimicrobial activity against several pathogens, highlighting the method's efficiency and environmental benefits (Gupta et al., 2014).

Antiviral, Antitubercular, and Antibacterial Activities

Another research focus is the synthesis of novel pyrimidines with potential antiviral, antitubercular, and antibacterial properties. For instance, 4-[(4'-substituted phenyl)-6-(4"-hydroxyphenyl)-2-substituted imino] pyrimidines were synthesized and demonstrated mild to potent activities against various pathogens, underscoring the therapeutic potential of these compounds (Siddiqui et al., 2007).

Catalytic Oxidation Studies

Research also extends to the oxidation reactions involving pyrimidine derivatives. A study involving 2-amino-4,6-diarylpyrimidines (APM), synthesized from chalcones and guanidine hydrochloride, investigated their oxidation with chromium(VI)–oxalic acid complex. This study provided insights into the reaction kinetics and pathways, offering potential applications in synthetic chemistry (Meenakshisundaram et al., 2007).

Synthesis of Biologically Active Compounds

Further investigations include the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines from guanidine nitrate, demonstrating various biological activities such as antimicrobial, anti-inflammatory, and analgesic properties. These studies highlight the versatility of pyrimidine derivatives in medicinal chemistry (Thanusu et al., 2010).

Cancer Chemotherapy

Moreover, guanidino-containing compounds, including those related to N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine, have been studied for their applications in cancer chemotherapy. These compounds have unique mechanisms of action, including the inhibition of mitochondrial function, which is a distinctive feature among chemotherapeutic drugs. Early clinical trials are exploring their efficacy in treating cancer (Ekelund et al., 2001).

properties

IUPAC Name

2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(19-9)22-13(18)20-11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAQHHZQJMGFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381780
Record name N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680214-82-8
Record name N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
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N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 3
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 4
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 5
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N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 6
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine

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